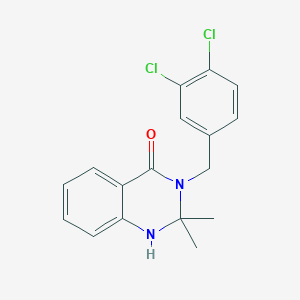

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone

Description

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methyl]-2,2-dimethyl-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-17(2)20-15-6-4-3-5-12(15)16(22)21(17)10-11-7-8-13(18)14(19)9-11/h3-9,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRPWCUHAKFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2C(=O)N1CC3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H16Cl2N2O

- Molecular Weight : 335.23 g/mol

- CAS Number : 866043-33-6

Biological Activity Overview

Quinazolinone derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound in focus shows promising results in several areas:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties against a range of bacterial strains. A study highlighted the synthesis of novel quinazoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The findings suggest that many compounds within this class can inhibit bacterial growth effectively.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 70 |

These results indicate that certain derivatives of quinazolinone can be as effective as standard antibacterial drugs like ampicillin and vancomycin .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives reveals that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the 1- and 3-positions significantly influence the compound's efficacy against bacterial strains. Compounds with triazole moieties at these positions demonstrated improved antibacterial activity compared to their unsubstituted counterparts .

Case Studies

-

Antibacterial Screening :

A comprehensive study evaluated a series of quinazoline derivatives for their antibacterial properties. Among them, compounds with halogen substituents exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in developing more potent antibacterial agents . -

In Vivo Efficacy :

In an animal model, one derivative showed significant efficacy in reducing bacterial load in infected mice. This suggests potential therapeutic applications in treating resistant bacterial infections . -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic effects of these compounds on human cancer cell lines. Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Scientific Research Applications

Anticholinesterase Activity

One of the prominent applications of this quinazolinone derivative is its potential as an anticholinesterase agent. Research has indicated that derivatives of quinazolinones exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. For instance, studies have shown that certain derivatives can inhibit AChE with nanomolar potency, suggesting that 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone could be developed for treating cognitive disorders like Alzheimer's disease .

Antimicrobial Properties

Quinazoline derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies suggest that compounds similar to 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone demonstrate moderate to significant activity against both Gram-positive and Gram-negative bacteria. This positions them as potential candidates for developing new antimicrobial agents amid rising antibiotic resistance .

Synthetic Pathways

The synthesis of 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone involves several chemical reactions starting from readily available precursors. The compound can be synthesized through a multi-step process involving cyclization and substitution reactions that yield high purity and yield rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone scaffold can enhance potency and selectivity towards targeted enzymes like AChE or bacterial enzymes. Studies have shown that substituents such as dichlorobenzyl groups significantly influence the binding affinity and inhibitory activity against cholinesterases .

Inhibition Studies

A notable case study involved the assessment of various quinazolinone derivatives for their AChE inhibitory activity. The results indicated that modifications on the benzyl ring led to enhanced inhibition rates compared to unsubstituted analogs. The structure of 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone was highlighted as a promising scaffold for further development in neuropharmacology .

Antibacterial Testing

In another study focusing on antibacterial properties, 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone was tested against various strains of bacteria using agar diffusion methods. The compound exhibited notable zones of inhibition, indicating its potential as a lead compound in developing new antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

- Substituent Impact: Dichlorobenzyl vs. Methyl vs. Hydroxyl Groups: The 2,2-dimethyl configuration in the target compound reduces hydrogen-bonding capacity relative to 3-hydroxy derivatives (e.g., ), which may affect solubility and target engagement.

Table 2: Activity Comparison of Selected Quinazolinones

- Activity Trends :

- Dichlorophenyl-substituted compounds (e.g., ) often exhibit enhanced bioactivity due to improved hydrophobic interactions. For example, fluquinconazole’s 2,4-dichlorophenyl group is critical for fungicidal activity .

- Antitumor activity in NSC-145669 correlates with a naphthyl group at C(2), suggesting substituent size impacts tubulin binding .

Physicochemical and Stereochemical Considerations

Table 3: Physicochemical Properties

- Stereochemistry : Diastereomeric ratios (ds) in 2-substituted derivatives (e.g., 11–16 in ) range from 1:1 to 3:1, indicating moderate stereoselectivity. The target compound’s 2,2-dimethyl group eliminates stereochemical complexity, simplifying synthesis .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.